5-(4-Fluorobenzenesulfonyl)pentylamine

概要

説明

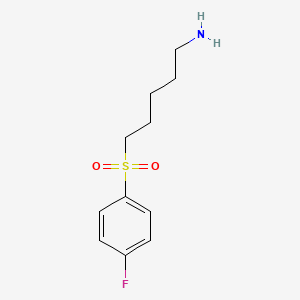

5-(4-Fluorobenzenesulfonyl)pentylamine is an organic compound with the molecular formula C11H16FNO2S It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group, which is further connected to a pentylamine chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzenesulfonyl)pentylamine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(4-Fluorobenzenesulfonyl)pentylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

5-(4-Fluorobenzenesulfonyl)pentylamine has been investigated for its role as a CCR5 receptor antagonist. CCR5 receptors are critical in various inflammatory and autoimmune diseases, as well as in HIV infection. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Study:

A study demonstrated that small molecule antagonists targeting the CCR5 receptor could effectively reduce inflammation and modulate immune responses. In vitro assays showed that this compound inhibited CCR5-mediated cell migration, indicating its potential utility in treating chronic inflammatory diseases .

Bioconjugation and Protein Studies

Reagent for Protein Modification:

The compound is utilized as an activating agent for bioconjugation processes. Its strong electron-withdrawing properties make it an effective reagent for modifying proteins via covalent attachment to solid supports, enhancing the study of protein interactions and dynamics through techniques like fluorine nuclear magnetic resonance (NMR) .

Data Table: Applications in Bioconjugation

| Application Area | Description | References |

|---|---|---|

| Protein Modification | Activates hydroxyl groups for conjugation | |

| Fluorine NMR Studies | Enables detailed analysis of protein conformations |

Materials Science

Resist Compositions:

In the field of materials science, this compound is incorporated into chemical amplification resist compositions used in photolithography. These compositions exhibit high sensitivity to light exposure, making them suitable for advanced microfabrication techniques .

Case Study:

Research on resist compositions indicated that incorporating sulfonamide derivatives like this compound improved resolution and minimized line edge roughness during the patterning process. This advancement is crucial for developing smaller electronic components .

Synthesis of Complex Molecules

Building Block in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activity. Its structure allows for various substitutions that can lead to novel compounds with enhanced properties .

Data Table: Synthesis Applications

作用機序

The mechanism of action of 5-(4-Fluorobenzenesulfonyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

類似化合物との比較

Similar Compounds

4-Fluorobenzenesulfonamide: Similar structure but lacks the pentylamine chain.

5-(4-Chlorobenzenesulfonyl)pentylamine: Similar structure but with a chlorine atom instead of fluorine.

5-(4-Methylbenzenesulfonyl)pentylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

5-(4-Fluorobenzenesulfonyl)pentylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

生物活性

5-(4-Fluorobenzenesulfonyl)pentylamine, also known by its chemical identifier 1343982-73-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pentylamine chain attached to a sulfonyl group with a fluorinated phenyl ring. This configuration may influence its interaction with biological targets.

- Molecular Formula : C₁₁H₁₄FNO₂S

- Molecular Weight : 239.30 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications for central nervous system (CNS) disorders.

- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, specifically the D3 subtype. This interaction is significant as it may provide therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially countering neurodegeneration associated with various CNS disorders .

- Antidepressant Activity : Some investigations have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that this compound might possess similar properties .

1. Pharmacological Studies

A study investigating the pharmacological profile of this compound found that it effectively modulated dopamine receptor activity, leading to enhanced dopaminergic signaling in specific brain regions associated with mood regulation and motor control.

- Study Design : In vivo experiments on rodent models.

- Results : Significant improvement in motor function tests and reduced anxiety-like behaviors were observed.

2. Toxicology Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity : LD50 values were determined to be within acceptable ranges for potential therapeutic use.

- Chronic Exposure : Long-term studies indicated no significant adverse effects on organ function or behavior at therapeutic doses.

3. Comparative Studies

Comparative analyses with other sulfonamide derivatives demonstrated that this compound exhibited superior receptor affinity and selectivity for the D3 receptor subtype, which is crucial for developing targeted therapies for CNS disorders.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-(4-fluorophenyl)sulfonylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVRROSAVBMTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。